4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Overview
Description
4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzothiolo pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a base.
Construction of the Benzothiolo Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiolo pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent such as dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Chlorophenyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It is explored for use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.
Aripiprazole: Another piperazine derivative, used as an antipsychotic.
Quetiapine: A piperazine-containing compound used to treat psychiatric disorders.
Uniqueness
4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its specific combination of structural features, which may confer distinct biological activities and pharmacological properties . Its benzothiolo pyrimidine core sets it apart from other piperazine derivatives, potentially offering unique therapeutic benefits .
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4S/c1-15-24-21(20-18-4-2-3-5-19(18)28-22(20)25-15)27-12-10-26(11-13-27)14-16-6-8-17(23)9-7-16/h6-9H,2-5,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECNQSKFGRULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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